molecular formula C12H25ClN2O2 B2562741 tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride CAS No. 2209078-75-9

tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride

Cat. No. B2562741
CAS RN: 2209078-75-9
M. Wt: 264.79
InChI Key: AHJWNYNXFDFWKQ-BAUSSPIASA-N
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Description

“tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride” is a chemical compound with the CAS Number 2209078-75-9 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H25ClN2O2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.7921 . It is typically in powder form . The storage temperature is room temperature .

Scientific Research Applications

Synthetic Applications

  • The synthesis of vandetanib, a therapeutic agent, involves a process where similar compounds are used in substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution reactions, highlighting the chemical versatility and potential application in industrial-scale synthetic routes for pharmaceuticals (Mi, 2015).

Asymmetric Synthesis

  • Chiral sulfinamides, closely related to the tert-butyl group in structure, have been highlighted for their role in the stereoselective synthesis of amines and derivatives, indicating potential applications in asymmetric synthesis of N-heterocycles, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Impact and Biodegradation

  • Research on the biodegradation and environmental fate of similar ether compounds, such as ethyl tert-butyl ether (ETBE), reveals the microbial capacity to degrade these substances, providing insights into potential environmental impacts and bioremediation strategies for related chemical entities (Thornton et al., 2020).

Chemical Recycling and Environmental Safety

  • Studies on the chemical recycling of polyethylene terephthalate (PET) and the degradation of methyl tert-butyl ether (MTBE) under certain conditions suggest potential methodologies for managing the environmental footprint of related chemicals through recycling and decomposition, emphasizing the importance of sustainable practices in chemical manufacturing and disposal (Karayannidis & Achilias, 2007).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H315 means it causes skin irritation. It’s recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJWNYNXFDFWKQ-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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